4-fluoro-N-[1-methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazol-5-yl]benzenesulfonamide
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Overview
Description
4-fluoro-N-[1-methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazol-5-yl]benzenesulfonamide is a complex organic compound that features a benzimidazole core, a pyrrolidine ring, and a benzenesulfonamide group
Preparation Methods
The synthesis of 4-fluoro-N-[1-methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazol-5-yl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions. The pyrrolidine ring is introduced via nucleophilic substitution reactions, and the final sulfonamide group is added through sulfonation reactions using sulfonyl chlorides .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Sulfonation: The sulfonamide group can be modified through reactions with sulfonyl chlorides.
Scientific Research Applications
4-fluoro-N-[1-methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazol-5-yl]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological macromolecules, potentially inhibiting their activity. The pyrrolidine ring enhances the compound’s binding affinity and specificity by providing additional points of interaction .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives and sulfonamides. For example:
Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole and 2-methylbenzimidazole share the benzimidazole core but differ in their substituents.
Sulfonamides: Compounds such as sulfanilamide and sulfamethoxazole have similar sulfonamide groups but lack the benzimidazole core.
4-fluoro-N-[1-methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazol-5-yl]benzenesulfonamide is unique due to its combination of these functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H21FN4O2S |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
4-fluoro-N-[1-methyl-2-(pyrrolidin-1-ylmethyl)benzimidazol-5-yl]benzenesulfonamide |
InChI |
InChI=1S/C19H21FN4O2S/c1-23-18-9-6-15(22-27(25,26)16-7-4-14(20)5-8-16)12-17(18)21-19(23)13-24-10-2-3-11-24/h4-9,12,22H,2-3,10-11,13H2,1H3 |
InChI Key |
XDNVBXPALZLIPH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)N=C1CN4CCCC4 |
Origin of Product |
United States |
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